molecular formula C18H20N4O2S B2880643 N-(4-acetyl-1,3-thiazol-2-yl)-2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide CAS No. 1445763-45-0

N-(4-acetyl-1,3-thiazol-2-yl)-2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide

Cat. No.: B2880643
CAS No.: 1445763-45-0
M. Wt: 356.44
InChI Key: IDDJXTIDHSEZRF-UHFFFAOYSA-N
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Description

N-(4-acetyl-1,3-thiazol-2-yl)-2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide is a synthetic thiazole-pyrrole hybrid compound with a structurally complex framework. Its design integrates a 4-acetyl-substituted thiazole core linked via an enamide bridge to a 2,5-dimethyl-1-propylpyrrole moiety, further functionalized with a cyano group. Such hybrids are of significant interest in medicinal chemistry due to the inherent bioactivity of thiazoles (e.g., anti-inflammatory, antimicrobial) and pyrroles (e.g., enzyme inhibition, anticancer) .

Properties

IUPAC Name

N-(4-acetyl-1,3-thiazol-2-yl)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-5-6-22-11(2)7-14(12(22)3)8-15(9-19)17(24)21-18-20-16(10-25-18)13(4)23/h7-8,10H,5-6H2,1-4H3,(H,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDJXTIDHSEZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=C1C)C=C(C#N)C(=O)NC2=NC(=CS2)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness becomes evident when compared to its closest analogs. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Bioactivity (Reported) Reference
N-(4-acetyl-1,3-thiazol-2-yl)-2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide 4-acetyl thiazole, 1-propylpyrrole, cyano-enamide linker Hypothesized enhanced lipophilicity and target binding (structural inference)
Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate Phenyl-substituted thiazole, ester-functionalized pyrrole Moderate anti-inflammatory activity (COX-2 inhibition, IC₅₀ ~15 μM) [1]
2-cyano-3-(2,5-dimethyl-1H-pyrrol-3-yl)-N-(thiazol-2-yl)prop-2-enamide Unsubstituted thiazole, non-alkylated pyrrole Moderate COX-1/COX-2 inhibition (IC₅₀ 20–25 μM) [2]

Key Observations :

Thiazole Substitution :

  • The 4-acetyl group in the target compound likely enhances electronic density and steric bulk compared to the phenyl group in or unsubstituted thiazole in . This modification could improve receptor binding affinity or metabolic stability.

This aligns with trends in prodrug design, where alkylation enhances bioavailability .

Linker Chemistry: The cyano-enamide linker is shared with , suggesting a conserved role in stabilizing the bioactive conformation or participating in hydrogen-bond interactions with enzymatic targets.

Bioactivity Trends :

  • While the target compound lacks direct activity data, its structural analogs exhibit moderate COX inhibition. The acetyl and propyl groups may synergize to improve potency, though this requires experimental validation.

Contradictions and Gaps :

  • The ester group in confers polarity, contrasting with the hydrophobic propyl group in the target compound. This divergence complicates direct bioactivity extrapolation.
  • No studies directly compare the pharmacokinetics of acetylated vs. non-acetylated thiazoles in this scaffold, highlighting a critical research gap.

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